molecular formula C28H29NO4 B270600 N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

Cat. No. B270600
M. Wt: 443.5 g/mol
InChI Key: BIPBTGRFZUFEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, also known as AOE-PC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AOE-PC belongs to the class of anthracene derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is not fully understood. However, studies have shown that N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to inhibit the expression of COX-2, an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects
N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in lab experiments is its low toxicity. N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have low toxicity in animal models, making it a potential candidate for clinical trials. However, one limitation of using N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One direction is to investigate the potential of N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the potential of N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide as a therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide and its potential applications in medicine.
Conclusion
In conclusion, N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been synthesized using various methods and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. Although there are limitations to using N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in lab experiments, its low toxicity makes it a potential candidate for clinical trials. Further research is needed to fully understand the potential of N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide as a therapeutic agent for various diseases.

Synthesis Methods

N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been synthesized using various methods, including the reaction of 9,10-anthracenedione with N-methyl-N-(2-hydroxyethyl)amine followed by the reaction of the resulting product with 1-adamantanol. Another method involves the reaction of 9,10-anthracenedione with N-methyl-N-(2-hydroxyethyl)amine followed by the reaction of the resulting product with 1-adamantanecarboxylic acid. Both methods result in the formation of N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been used in various scientific research studies due to its potential applications in the field of medicine. N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C28H29NO4/c1-29(8-9-33-28-14-17-10-18(15-28)12-19(11-17)16-28)27(32)20-6-7-23-24(13-20)26(31)22-5-3-2-4-21(22)25(23)30/h2-7,13,17-19H,8-12,14-16H2,1H3

InChI Key

BIPBTGRFZUFEQB-UHFFFAOYSA-N

SMILES

CN(CCOC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

CN(CCOC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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